molecular formula C21H26BrFN2O4 B14120383 tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate

tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate

Cat. No.: B14120383
M. Wt: 469.3 g/mol
InChI Key: KWAOMOJZTHPLNO-UHFFFAOYSA-N
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Description

tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of multiple functional groups, including a tert-butyl carbamate, a benzyloxy group, and halogen substituents, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group produces an amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. The presence of the benzyloxy group allows for the attachment of fluorescent tags, facilitating the visualization of biological processes .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The halogen substituents and carbamate group contribute to its bioactivity, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active site residues, while the halogen substituents enhance binding affinity through halogen bonding . These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is unique due to the combination of its functional groups. The presence of both benzyloxy and halogen substituents provides enhanced reactivity and binding affinity, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H26BrFN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

tert-butyl N-[5-bromo-2-fluoro-4-[(2-hydroxy-3-phenylmethoxypropyl)amino]phenyl]carbamate

InChI

InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27)

InChI Key

KWAOMOJZTHPLNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F

Origin of Product

United States

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